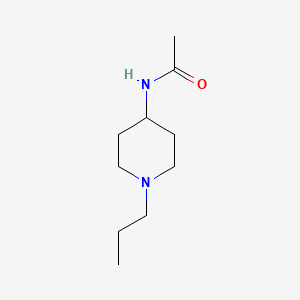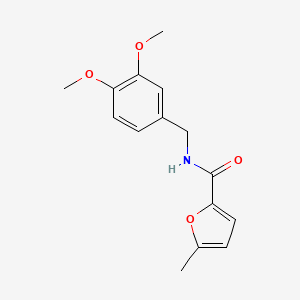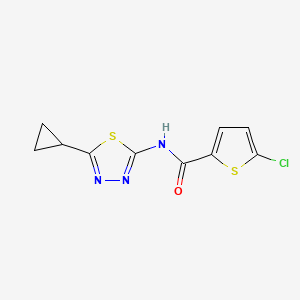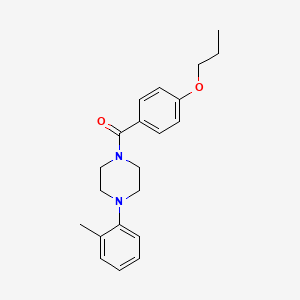
N-(1-propyl-4-piperidinyl)acetamide
描述
N-(1-propyl-4-piperidinyl)acetamide, commonly known as Propylhexedrine, is a synthetic compound that belongs to the class of psychostimulants. It is structurally similar to amphetamines and is used for its stimulant effects. Propylhexedrine is a potent central nervous system stimulant that has been used for various purposes, including as a nasal decongestant and a weight loss aid. In recent years, there has been a growing interest in the scientific research applications of Propylhexedrine.
作用机制
The mechanism of action of Propylhexedrine is similar to that of other psychostimulants. It acts by increasing the release of dopamine and norepinephrine, two neurotransmitters that play a role in reward and motivation. This leads to an increase in alertness, energy, and focus. Propylhexedrine also inhibits the reuptake of these neurotransmitters, leading to their increased availability in the brain.
Biochemical and Physiological Effects:
Propylhexedrine has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can lead to sweating, tremors, and insomnia. It also increases the release of glucose from the liver, leading to an increase in energy availability. Propylhexedrine has been shown to have a number of effects on the brain, including increasing alertness, focus, and motivation.
实验室实验的优点和局限性
Propylhexedrine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and has a well-understood mechanism of action. It can be used as a tool for studying the effects of psychostimulants on the brain, and has been used as a model compound for studying the structure-activity relationships of psychostimulants. One limitation is that it can have variable effects on different individuals, making it difficult to control for individual differences in lab experiments.
未来方向
There are a number of future directions for research on Propylhexedrine. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Another area of interest is its potential as a tool for studying the neural mechanisms underlying addiction and reward. Further research is needed to fully understand the effects of Propylhexedrine on the brain and its potential as a therapeutic agent.
科学研究应用
Propylhexedrine has been used in scientific research for various purposes, including as a tool for studying the effects of psychostimulants on the brain. It has been shown to increase the release of dopamine and norepinephrine, two neurotransmitters that play a role in reward and motivation. Propylhexedrine has also been used as a model compound for studying the structure-activity relationships of psychostimulants.
属性
IUPAC Name |
N-(1-propylpiperidin-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-3-6-12-7-4-10(5-8-12)11-9(2)13/h10H,3-8H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBSSMILZQGJPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-4-isoxazolecarboxamide](/img/structure/B4431946.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4431951.png)

![4-chloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B4431970.png)



![N-[4-(acetylamino)phenyl]-2-chloro-6-fluorobenzamide](/img/structure/B4431999.png)
![1-(2-fluorophenyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4432020.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-phenylbutanamide](/img/structure/B4432025.png)
![1-(cyclopentylcarbonyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B4432028.png)
